Fosthiazate: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
Fosthiazate: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosthiazate is a significant organophosphate nematicide, crucial in the management of plant-parasitic nematodes across a variety of agricultural crops. This technical guide provides an in-depth exploration of the chemical architecture of fosthiazate, including its stereochemical properties, and a detailed elucidation of its synthetic pathway. Quantitative physicochemical data are systematically presented, and detailed experimental protocols for its synthesis are provided. Furthermore, a visual representation of the synthesis pathway is offered to facilitate a comprehensive understanding of the manufacturing process.
Chemical Structure of Fosthiazate
Fosthiazate, chemically known as (RS)-S-sec-butyl-O-ethyl-2-oxo-1,3-thiazolidin-3-ylphosphonothioate, is an organophosphate compound with the molecular formula C₉H₁₈NO₃PS₂[1][2]. Its structure is characterized by a central phosphorus atom bonded to an ethoxy group, a sec-butylthio group, and a nitrogen atom of a 2-oxo-1,3-thiazolidinone ring.
The molecule possesses two chiral centers: one at the phosphorus atom and the other at the sec-butyl group's secondary carbon atom. This results in the existence of four possible stereoisomers[3]. Commercially, fosthiazate is typically used as a racemic mixture of these isomers.
Key Structural Features:
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Organophosphate Core: The pentavalent phosphorus atom is central to its biological activity as an acetylcholinesterase inhibitor.
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Thiazolidinone Ring: This heterocyclic moiety is a key component of the molecule.
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Chirality: The presence of two stereocenters leads to diastereomers and enantiomers, which may exhibit different biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of fosthiazate is presented in Table 1. This data is essential for formulation development, environmental fate assessment, and toxicological studies.
Table 1: Physicochemical Properties of Fosthiazate
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈NO₃PS₂ | [1][2] |
| Molecular Weight | 283.35 g/mol | [1] |
| Appearance | Pale yellow oil/liquid | [1][4] |
| Boiling Point | 198 °C at 0.5 mmHg | [1][4] |
| Density | 1.234 - 1.26 g/cm³ at 20 °C | [4] |
| Vapor Pressure | 4.20 x 10⁻⁶ mmHg at 25 °C | [4] |
| Water Solubility | 9.85 g/L at 20 °C | [1][4] |
| Solubility in Organic Solvents | Miscible with xylene, N-methylpyrrolidone, and isopropyl alcohol. Soluble in n-hexane (15.14 g/L at 20 °C). | |
| LogP (Kow) | 1.68 | |
| Refractive Index | 1.5334 at 19.6 °C | [1] |
Synthesis Pathway of Fosthiazate
The commercial synthesis of fosthiazate is a multi-step process that typically begins with the formation of a key intermediate, O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate, followed by a subsequent reaction to introduce the sec-butylthio group.
The overall synthesis can be visualized as follows:
Figure 1: Synthesis pathway of Fosthiazate.
Experimental Protocols
The following protocols are derived from patented synthesis methods.
Synthesis of O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate (Intermediate)
Materials:
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2-Thiazolidinone
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O,O'-Diethyl thiophosphoryl chloride
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Organic base (e.g., triethylamine, pyridine, or 4-dimethylaminopyridine)
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Aromatic solvent (e.g., toluene or xylene)
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Anhydrous sodium sulfate
Procedure:
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To a reaction vessel equipped with a stirrer and reflux condenser, add 2-thiazolidinone, the organic base, and the aromatic solvent.
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Heat the mixture to a temperature between 80 °C and 110 °C with stirring.
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Slowly add O,O'-diethyl thiophosphoryl chloride to the reaction mixture.
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Maintain the reaction at the specified temperature for several hours until completion, monitored by a suitable analytical technique (e.g., TLC or GC).
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Cool the reaction mixture to room temperature.
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Wash the organic phase with water to remove the salt of the organic base.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate.
Synthesis of Fosthiazate
Materials:
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O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate
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Aqueous dimethylamine solution (e.g., 33%)
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sec-Bromobutane
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Arylhydrocarbon (e.g., xylene or toluene)
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Water
Procedure:
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In a reaction flask, combine the crude O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate with an excess of aqueous dimethylamine solution.
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Heat the mixture to reflux and maintain for an extended period (e.g., 15-30 hours) to effect demethylation.
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After the reaction is complete, concentrate the mixture to obtain the ammonium phosphorothioate salt as a viscous liquid.
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To a new reaction vessel, add the ammonium phosphorothioate salt, water, and an arylhydrocarbon solvent.
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Heat the mixture to reflux with vigorous stirring.
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Slowly add sec-bromobutane to the refluxing mixture.
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Continue the reflux for several hours (e.g., 10-15 hours) until the reaction is complete.
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Cool the reaction mixture and separate the organic layer.
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Wash the organic layer with water and then concentrate under reduced pressure to obtain crude fosthiazate.
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The crude product can be further purified by distillation or chromatography.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of fosthiazate. The presented data and protocols offer valuable information for researchers and professionals involved in the development, manufacturing, and analysis of this important nematicide. A thorough understanding of its chemical properties and synthesis is fundamental for optimizing its efficacy, ensuring its quality, and assessing its environmental impact.
